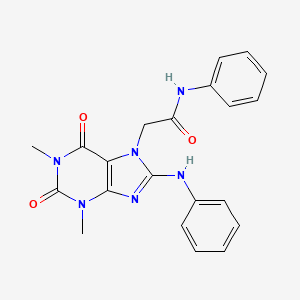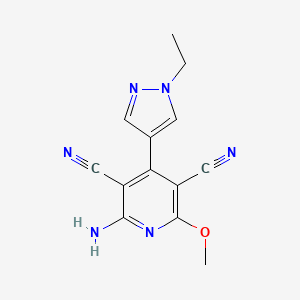![molecular formula C26H30Cl2N2O3S B4324060 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide
描述
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic disorders such as diabetes, obesity, and cancer.
作用机制
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation of the enzyme. AMPK activation by this compound is independent of the upstream kinase, LKB1, which is the primary kinase responsible for AMPK activation in response to energy stress. This compound also inhibits dephosphorylation of AMPK by protein phosphatase 2C (PP2C), leading to sustained activation of the kinase.
Biochemical and Physiological Effects:
Activation of AMPK by this compound leads to several biochemical and physiological effects. This compound increases glucose uptake and glycolysis in skeletal muscle and adipose tissue, leading to increased energy production. This compound also increases fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure. Additionally, this compound improves insulin sensitivity and reduces adiposity in animal models of obesity and diabetes. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
实验室实验的优点和局限性
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer to cells and animals. This compound is also selective for AMPK and does not activate other kinases. However, this compound has some limitations. It is not a natural activator of AMPK and may have off-target effects. Additionally, this compound has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for research on 5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide. One area of research is to investigate the potential therapeutic applications of this compound in metabolic disorders such as diabetes and obesity. Another area of research is to investigate the potential use of this compound as a sensitizer for chemotherapy in cancer treatment. Additionally, future research could focus on developing more potent and selective activators of AMPK based on the structure of this compound.
科学研究应用
5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. Several studies have shown that this compound activates AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and diabetes. Additionally, this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
属性
IUPAC Name |
5-(1-adamantylmethylsulfamoyl)-2,4-dichloro-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2N2O3S/c1-2-16-3-5-20(6-4-16)30-25(31)21-10-24(23(28)11-22(21)27)34(32,33)29-15-26-12-17-7-18(13-26)9-19(8-17)14-26/h3-6,10-11,17-19,29H,2,7-9,12-15H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCHBBVAQVZTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4323982.png)
![8-ethyl-2-[4-({[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonothioyl)piperazin-1-yl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4323990.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4323992.png)
![1-(2,6-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4323993.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)
![({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4324008.png)


![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324037.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4324050.png)
methanone](/img/structure/B4324064.png)
![2-({4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4324075.png)
